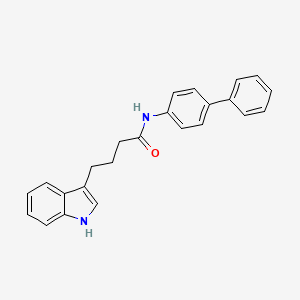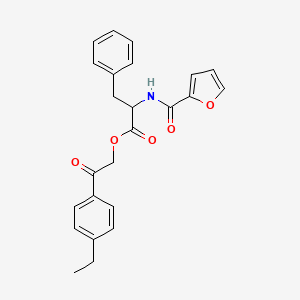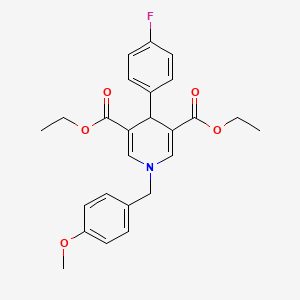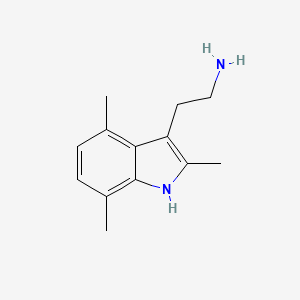![molecular formula C23H24N6O4 B11204220 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11204220.png)
5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes nitrogen and oxygen
Preparation Methods
The synthesis of 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, typically starting with the preparation of the oxazole and triazole rings. The synthetic route often includes:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 3,4-dimethoxyphenyl acetic acid.
Formation of the triazole ring: This is typically done through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the two rings: The final step involves coupling the oxazole and triazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. Common reagents include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to inhibition or activation of their function. The specific pathways involved depend on the biological context and the specific target. For example, in the case of its anticancer activity, the compound may inhibit the function of enzymes involved in cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar compounds to 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide include other heterocyclic compounds with similar ring structures, such as:
5-amino-pyrazoles: These compounds also contain nitrogen in their ring structure and have similar applications in medicinal chemistry.
3,4-dimethoxyphenethylamine: This compound is structurally similar due to the presence of the 3,4-dimethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H24N6O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H24N6O4/c1-13-5-8-16(9-6-13)25-22(30)20-21(24)29(28-27-20)12-17-14(2)33-23(26-17)15-7-10-18(31-3)19(11-15)32-4/h5-11H,12,24H2,1-4H3,(H,25,30) |
InChI Key |
TYJPUUYHJCCFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B11204144.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B11204152.png)
![3-(3-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11204154.png)


![(7S)-10-[(2-hydroxyethyl)amino]-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B11204168.png)
![1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11204169.png)
![9-Chloro-5-(3,4-difluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11204172.png)




![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11204210.png)
![4-bromo-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11204214.png)
